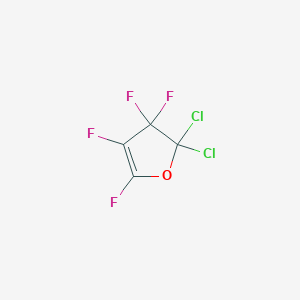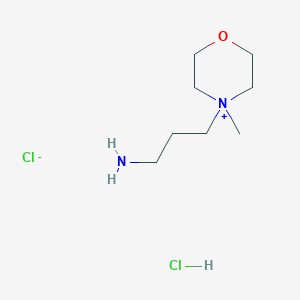
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate is an organic compound that features a furan ring and an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate typically involves the reaction of furan derivatives with ethoxycarbonylating agents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods would need to be optimized for large-scale production while maintaining the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies.
Industry: Uses in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- 3-(Propoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- 3-(Butoxycarbonyl)-4-(furan-2-yl)but-3-enoate
Uniqueness
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate is unique due to its specific ethoxycarbonyl group, which can influence its reactivity and interactions compared to similar compounds with different alkoxycarbonyl groups. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
494868-91-6 |
|---|---|
Formule moléculaire |
C11H11O5- |
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
3-ethoxycarbonyl-4-(furan-2-yl)but-3-enoate |
InChI |
InChI=1S/C11H12O5/c1-2-15-11(14)8(7-10(12)13)6-9-4-3-5-16-9/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
Clé InChI |
XFUOBTVLEPNFKR-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CO1)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)

![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)


![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)


